molecular formula C10H11BrFNOS B1414510 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine CAS No. 1999181-08-6

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Cat. No. B1414510
CAS RN: 1999181-08-6
M. Wt: 292.17 g/mol
InChI Key: GJKAXCKEOQNEMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been the subject of much scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical And Chemical Properties Analysis

The compound “1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol” has a molecular weight of 290.18 . It is recommended to be stored in a refrigerated condition .

Scientific Research Applications

  • NMR Studies of Bromothiophenes : A study by Yamashita et al. (1986) explored the 1H NMR signals of cations formed from bromothiophenes. It was found that protonation occurs at one of the α-carbons, and some bromothiophenium ions undergo rearrangement or fluorosulphonylation with an increase in temperature (Yamashita et al., 1986).

  • Palladium-Catalyzed Coupling Reactions : Kobayashi et al. (2005) reported that bromothiophene derivatives react with aryl iodides in the presence of a palladium complex, indicating a potential application in organic synthesis and material science (Kobayashi et al., 2005).

  • Synthesis of Fluoropiperidines : Research by Van Hende et al. (2009) described a synthetic route for 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their importance as building blocks in medicinal chemistry (Van Hende et al., 2009).

  • Spectroscopic Characterization : A study by Tamer et al. (2014) conducted a detailed spectroscopic characterization of a molecule similar to 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, providing insights into its electronic and nonlinear optical (NLO) properties (Tamer et al., 2014).

  • Base-Catalysed Hydrogenation : Vu et al. (2003) reported the selective catalytic hydrogenation of compounds containing carbonyl and sulphur moieties, which is relevant for the study of compounds like 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (Vu et al., 2003).

  • Photochemical Behaviour of Halogeno-Thiophenes : D’Auria et al. (1989) investigated the arylation of halogenothiophene derivatives through a photochemical process, which could be relevant to understanding the reactivity of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine under similar conditions (D’Auria et al., 1989).

Future Directions

Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research in this area could involve the synthesis of new thiophene derivatives and the exploration of their potential applications in medicine and other fields.

properties

IUPAC Name

(5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKAXCKEOQNEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)C2=CSC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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